N-(2-(Trifluormethyl)phenyl)-2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H19F3N8OS and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die Struktur der Verbindung deutet aufgrund ihres schwefelhaltigen Triazolo-Triazin-Ringsystems auf eine mögliche Verwendung in energetischen Materialien hin. Forscher haben ähnliche Verbindungen mit hoher thermischer Stabilität, geringer Empfindlichkeit gegenüber Stoß und Reibung und guter berechneter Detonationsleistung synthetisiert .
- Die einzigartige Struktur der Verbindung kann Möglichkeiten für die Entwicklung von Antikrebsmitteln bieten. Forscher haben Derivate mit vergleichbarer zytotoxischer Aktivität wie Doxorubicin, einem Referenzantikankermittel, entworfen und synthetisiert .
- Beispielsweise hat sich die gezielte Ansteuerung der PCAF-Bromodomäne (an Krebs beteiligt) mit kleinen Molekülen als therapeutische Strategie herauskristallisiert. Bioisostere Modifikationen verwandter Verbindungen haben vielversprechende Ergebnisse gezeigt .
Energetische Materialien und Sprengstoffe
Antikrebsmittel
Chemische Biologie und Enzyminhibition
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
As it is a part of early discovery research, the interaction of this compound with its potential targets and the resulting changes are yet to be elucidated .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is unknown .
Result of Action
As it is part of early discovery research, detailed studies are needed to elucidate these effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
Biologische Aktivität
The compound 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial and anticancer effects, and discusses structure-activity relationships (SAR) derived from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring system linked to a thiol group and a trifluoromethyl-substituted phenyl acetamide moiety. The presence of the ethylamino groups enhances its solubility and bioavailability.
Antibacterial Activity
Research indicates that derivatives of triazoles exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. A study highlighted that certain triazole derivatives demonstrated potent activity against Escherichia coli with IC50 values as low as 0.91 μM .
Compound | Bacterial Strain | IC50 (μM) |
---|---|---|
5f | E. coli | 0.91 |
5d | Staphylococcus aureus | 1.23 |
5g | Pseudomonas aeruginosa | 1.50 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds related to 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio) have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported an IC50 value of 6.2 μM for a closely related compound against HCT-116 cells .
Cell Line | Compound | IC50 (μM) |
---|---|---|
MCF-7 (Breast) | 47f | 43.4 |
HCT-116 (Colon) | 47e | 27.3 |
The mechanism by which these triazole derivatives exert their biological effects is primarily through the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Specifically, they may target:
- Leucyl-tRNA synthetase , crucial for protein synthesis in bacteria.
- DNA synthesis pathways in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazole ring and the substituents on the phenyl group significantly influence biological activity. For example:
- Electron-withdrawing groups on the phenyl ring enhance antibacterial potency.
- The presence of flexible side chains containing aromatic groups contributes positively to both antibacterial and anticancer activities.
Case Studies
Several case studies have documented the efficacy of triazole derivatives:
-
Case Study: Antitubercular Activity
A derivative similar to our compound was evaluated for antitubercular activity against Mycobacterium smegmatis, showing significant inhibition with a minimum inhibitory concentration (MIC) of 50 μg/mL . -
Case Study: In Vitro Cytotoxicity
A series of synthesized triazole derivatives were screened against various cancer cell lines, revealing that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like Rifampicin .
Eigenschaften
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N8OS/c1-3-21-13-24-14(22-4-2)28-15(25-13)26-27-16(28)30-9-12(29)23-11-8-6-5-7-10(11)17(18,19)20/h5-8H,3-4,9H2,1-2H3,(H,23,29)(H2,21,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNSLTJHEOOYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.